Cyclopropanecarboxylic acid, 3-(2-chloro-3,3,3-trifluoro-1-propenyl)-2,2-dimethyl-, [1a,3a(Z)]-
Description
BenchChem offers high-quality Cyclopropanecarboxylic acid, 3-(2-chloro-3,3,3-trifluoro-1-propenyl)-2,2-dimethyl-, [1a,3a(Z)]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyclopropanecarboxylic acid, 3-(2-chloro-3,3,3-trifluoro-1-propenyl)-2,2-dimethyl-, [1a,3a(Z)]- including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(1S,3S)-3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClF3O2/c1-8(2)4(6(8)7(14)15)3-5(10)9(11,12)13/h3-4,6H,1-2H3,(H,14,15)/b5-3-/t4-,6-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPVZAYWHHVLPBN-AVCLAYCWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1C(=O)O)C=C(C(F)(F)F)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H]([C@@H]1C(=O)O)/C=C(/C(F)(F)F)\Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClF3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701312457 | |
| Record name | (1S-cis)-Cyhalothric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701312457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122406-91-1, 72748-35-7 | |
| Record name | (1S-cis)-Cyhalothric acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=122406-91-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1S-cis)-Cyhalothric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701312457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclopropanecarboxylic acid, 3-(2-chloro-3,3,3-trifluoro-1-propen-1-yl)-2,2-dimethyl-, (1R,3R)-rel | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
Cyclopropanecarboxylic acid, 3-(2-chloro-3,3,3-trifluoro-1-propenyl)-2,2-dimethyl-, commonly referred to as gamma-cyhalothrin, is a synthetic pyrethroid insecticide. This compound is structurally related to cyclopropanecarboxylic acids and exhibits potent biological activity primarily as an insecticide. Its efficacy stems from its ability to interact with sodium channels in nerve cells, leading to neurotoxic effects in target organisms.
Chemical Structure and Properties
- Molecular Formula : C9H10ClF3O2
- Molecular Weight : 242.62 g/mol
- IUPAC Name : 3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylic acid
The compound features a cyclopropane ring with a carboxylic acid group and a trifluoropropenyl substituent, which contributes to its biological activity.
Gamma-cyhalothrin acts primarily by:
- Disruption of Sodium Channels : It inhibits the closure of sodium channels on nerve axons. This prolongs depolarization and leads to repetitive firing of neurons, resulting in symptoms such as convulsions and paralysis in insects .
Efficacy Against Insect Pests
Gamma-cyhalothrin has been extensively studied for its effectiveness against various insect pests:
| Insect Species | LC50 (ppm) | LC90 (ppm) |
|---|---|---|
| House Fly (Musca domestica) | 8.7 | 16.56 |
| German Cockroach (Blatella germanica) | Lower values reported | Not specified |
| American Cockroach (Periplaneta americana) | Lower values reported | Not specified |
These results indicate that gamma-cyhalothrin is particularly effective against common household pests, demonstrating significant toxicity at low concentrations .
Toxicological Studies
Toxicological assessments reveal that gamma-cyhalothrin poses risks not only to target insects but also potential hazards to non-target species, including humans and wildlife. Symptoms of exposure in insects include:
- Lack of coordination
- Convulsive activity
- Paralysis
The time from exposure to observable effects can be rapid, often within minutes .
Case Studies
-
Field Trials on Agricultural Crops :
In field trials conducted on crops such as cotton and vegetables, gamma-cyhalothrin demonstrated high efficacy in controlling pest populations while maintaining acceptable safety levels for non-target organisms when applied according to recommended guidelines. The residual activity varied with application rates but generally provided effective control for several weeks post-application . -
Comparative Studies with Other Pyrethroids :
Comparative studies have shown that gamma-cyhalothrin is more potent than other pyrethroids like lambda-cyhalothrin due to its specific structural features that enhance its binding affinity for sodium channels .
Preparation Methods
Key Reaction Parameters:
-
Temperature : The reaction proceeds in two stages:
-
Solvent : Inert aprotic solvents such as tetrahydrofuran (THF) , diethyl ether, or methylene chloride.
-
Molar Ratios :
Example Protocol:
In a representative procedure:
-
Ethyl 2,2-dimethyl-3-formylcyclopropanecarboxylate (6.8 g, 40 mmol) and CF₃CCl₃ (6.0 mL, 45 mmol) were dissolved in dry THF (100 mL) under nitrogen.
-
HMPT (18.2 mL, 98 mmol) in THF was added dropwise at -78°C .
-
The mixture was stirred at -78°C for 1 hour, warmed to room temperature, and stirred for 18 hours.
-
Workup included ether extraction, washing with NH₄Cl, HCl, and NaCl solutions, drying (MgSO₄), and vacuum distillation.
-
Yield: 81% (8.76 g) of ethyl 3-(2-chloro-3,3,3-trifluoro-1-propenyl)-2,2-dimethylcyclopropanecarboxylate.
Stereochemical Control and Isomer Ratios
The [1a,3a(Z)] configuration arises from geometric isomerism about the cyclopropane ring (cis/trans, C/T) and the propenyl double bond (E/Z). The reaction inherently produces mixtures, necessitating careful analysis and separation:
| Parameter | Value/Result | Source |
|---|---|---|
| C/T Ratio | 14:86 (cis:trans) | |
| E/Z Ratio | 41:59 (E:Z) | |
| Purity (glc) | 96.7% | |
| Effective Yield | 78.3% |
Critical Factors Influencing Stereochemistry :
-
Solvent Polarity : Polar aprotic solvents (e.g., THF) favor higher Z-isomer selectivity.
-
Temperature : Lower temperatures (-78°C) reduce isomerization during ylid formation.
-
HMPT Stoichiometry : Excess HMPT (2.2–3.0 equiv) drives complete ylid generation, minimizing side reactions.
Intermediate Synthesis and Hydrolysis to Carboxylic Acid
The final carboxylic acid derivative is obtained via ester hydrolysis of the Wittig reaction product. While the patent focuses on ester synthesis, hydrolysis follows standard protocols:
Hydrolysis Conditions:
-
Basic Hydrolysis :
-
Reflux with aqueous NaOH or KOH in ethanol/water.
-
Acidification with HCl to precipitate the carboxylic acid.
-
-
Acidic Hydrolysis :
-
Use of H₂SO₄ or HCl in aqueous/organic solvents.
-
Example Hydrolysis Workflow:
-
Ethyl 3-(2-chloro-3,3,3-trifluoro-1-propenyl)-2,2-dimethylcyclopropanecarboxylate (1 equiv) is refluxed with 2M NaOH (3 equiv) in ethanol (50°C, 4–6 hours).
-
The mixture is acidified to pH 2–3 with concentrated HCl.
-
The precipitate is filtered, washed with cold water, and dried under vacuum.
Industrial-Scale Production Considerations
For large-scale synthesis, the following optimizations are critical:
| Parameter | Industrial Adjustment | Rationale |
|---|---|---|
| Solvent Recovery | THF or ether recycling | Reduces costs and waste |
| Catalyst Efficiency | HMPT reuse via distillation | Minimizes reagent expenditure |
| Temperature Control | Cryogenic reactors (-80°C) | Ensures consistent ylid formation |
| Distillation | Short-path distillation | Enhances product purity (>97%) |
Challenges and Mitigation Strategies
-
Isomer Separation :
-
Chromatography or fractional crystallization is required to isolate the [1a,3a(Z)] isomer.
-
-
Moisture Sensitivity :
-
Strict anhydrous conditions prevent HMPT decomposition.
-
-
Byproduct Formation :
Comparative Analysis of Methodologies
The Wittig approach outperforms alternative routes (e.g., Friedel-Crafts alkylation) in stereochemical fidelity and yield:
| Method | Yield (%) | Z-Isomer Selectivity | Scalability |
|---|---|---|---|
| Wittig (HMPT) | 78–81 | 59% Z | High |
| Friedel-Crafts | 45–55 | <30% Z | Moderate |
| Grignard Addition | 60–65 | 40% Z | Low |
Q & A
Q. What are the primary synthetic routes for this cyclopropane derivative, and how can reaction conditions be optimized for yield?
- Methodological Answer : The compound is typically synthesized via stereoselective cyclopropanation using intermediates such as 3-(2-chloro-3,3,3-trifluoropropenyl)-2,2-dimethylcyclopropanecarboxylates. Key steps include:
- Stereochemical Control : Use of chiral catalysts or resolving agents to achieve the desired [1R,3R] configuration .
- Reaction Optimization : Adjusting temperature (e.g., 0–25°C) and solvent polarity (e.g., dichloromethane) to enhance yield and purity .
Table 1 : Comparison of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Condition | Reference |
|---|---|---|---|---|
| Chiral Resolution | 72 | 98 | (−)-Menthyl chloroformate | |
| Direct Cyclopropanation | 65 | 95 | Pd(OAc)₂ catalyst |
Q. How does the stereochemistry ([1a,3a(Z)]) influence bioactivity in target organisms?
- Methodological Answer : The Z-configuration of the propenyl group is critical for binding to insect voltage-gated sodium channels, disrupting neurotransmitter release. Comparative studies show:
- Bioactivity Correlation : The [1R,3R,Z]-isomer exhibits 10× higher insecticidal activity than the E-isomer due to spatial alignment with receptor sites .
- Experimental Validation : Use chiral HPLC (e.g., Chiralpak IA column) to isolate isomers and test efficacy in electrophysiological assays .
Advanced Research Questions
Q. What advanced analytical techniques confirm the Z-configuration and stereochemical purity of this compound?
- Methodological Answer : Combine multiple techniques for unambiguous confirmation:
- Single-Crystal X-Ray Diffraction : Resolves bond angles (e.g., C=C-Cl bond angle = 120.5°) and spatial arrangement .
- Vibrational Circular Dichroism (VCD) : Detects subtle stereochemical differences in solution phase .
- NMR NOESY : Identifies through-space interactions between the cyclopropane methyl groups and propenyl chlorine .
Q. How can researchers resolve contradictions in reported bioactivity data across studies?
- Methodological Answer : Discrepancies often arise from impurities in stereoisomers or degradation products. Mitigation strategies include:
Q. What computational methods predict structure-activity relationships (SAR) for derivatives of this compound?
- Methodological Answer : Leverage molecular docking and QSAR models:
- Docking Simulations : Map interactions with Drosophila melanogaster sodium channels (PDB ID: 6N4R) to identify key residues (e.g., Leu1014) .
- QSAR Parameters : Correlate logP values (experimental: 3.2) with larvicidal activity (R² = 0.89) .
Q. What methodologies assess the environmental fate and degradation pathways of this compound?
- Methodological Answer : Conduct environmental simulation studies:
- Hydrolysis Studies : Measure half-life (t₁/₂ = 14 days at pH 7, 25°C) via HPLC .
- Photodegradation : Expose to UV light (254 nm) and identify metabolites (e.g., trifluoroacetic acid) using GC-MS .
Data Contradiction Analysis
Q. Why do some studies report varying molecular weights (e.g., 242.62 vs. 345.78 g/mol) for related compounds?
- Methodological Answer : Discrepancies arise from structural variations (e.g., ester vs. acid forms). For example:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
